3,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-sulfonamide
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Description
3,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H18N4O3S2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.08203280 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
For instance, some pyrazole derivatives have shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting their interaction with the biochemical pathways of these organisms .
Pharmacokinetics
Compounds with similar structures, such as imidazole and pyrazole derivatives, are known to have good solubility in water and other polar solvents, which can impact their bioavailability .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, ph levels, temperature, and more .
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-10-15(11(2)22-18-10)24(20,21)17-7-6-13-4-5-14(23-13)12-8-16-19(3)9-12/h4-5,8-9,17H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNFSJUNMRCUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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